molecular formula C14H21N3O B11803689 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Katalognummer: B11803689
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: AMYPZSKRRRZGMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C12H20N4O It is a derivative of pyridine and piperazine, featuring a propanone group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one stands out due to its unique combination of pyridine, piperazine, and propanone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

1-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C14H21N3O/c1-3-13(18)12-5-6-14(15-11-12)17-9-7-16(4-2)8-10-17/h5-6,11H,3-4,7-10H2,1-2H3

InChI-Schlüssel

AMYPZSKRRRZGMR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.